molecular formula C16H16FN3O4 B7437950 N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

Numéro de catalogue B7437950
Poids moléculaire: 333.31 g/mol
Clé InChI: QPSHPCPCCJKFIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a highly effective antiretroviral drug and is included in the World Health Organization's List of Essential Medicines.

Mécanisme D'action

Efavirenz works by inhibiting the reverse transcriptase enzyme of HIV. Reverse transcriptase is an enzyme that converts viral RNA into DNA, which is then integrated into the host cell's genome. Efavirenz binds to the reverse transcriptase enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting the replication of the virus.
Biochemical and Physiological Effects:
Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to side effects such as dizziness, insomnia, and vivid dreams. Efavirenz has also been shown to affect lipid metabolism, leading to changes in cholesterol and triglyceride levels.

Avantages Et Limitations Des Expériences En Laboratoire

Efavirenz is a highly effective antiretroviral drug and has been extensively studied for its activity against HIV. However, it is important to note that Efavirenz can have significant side effects, such as psychiatric symptoms and lipid metabolism changes. These side effects can limit its use in some patients. Additionally, Efavirenz can interact with other medications, which can complicate its use in combination therapy.

Orientations Futures

There are several future directions for research on Efavirenz. One area of research is the development of new NNRTIs with improved efficacy and fewer side effects. Another area of research is the use of Efavirenz in combination with other antiretroviral drugs to improve treatment outcomes. Additionally, there is ongoing research on the use of Efavirenz in the treatment of other viral infections, such as hepatitis B and C.

Méthodes De Synthèse

Efavirenz is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of ethyl acetoacetate and guanidine to form N-(1-ethyl-6-oxopyrimidin-5-yl) guanidine. This intermediate compound is then reacted with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid to form Efavirenz.

Applications De Recherche Scientifique

Efavirenz has been extensively studied for its antiretroviral activity against HIV. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Efavirenz is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Propriétés

IUPAC Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-20-8-18-6-13(16(20)22)19-14(21)5-10-3-12(17)4-11-7-23-9-24-15(10)11/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHPCPCCJKFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C(C1=O)NC(=O)CC2=CC(=CC3=C2OCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-6-oxopyrimidin-5-yl)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.